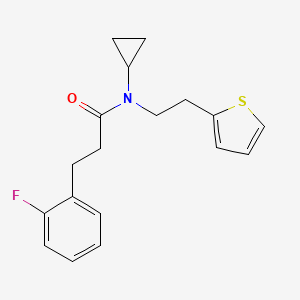

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNOS/c19-17-6-2-1-4-14(17)7-10-18(21)20(15-8-9-15)12-11-16-5-3-13-22-16/h1-6,13,15H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMZHAHIDUAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHFNOS

Molecular Weight : 317.4 g/mol

CAS Number : 1797872-03-7

The compound features a cyclopropyl group, a fluorophenyl group, and a thiophenyl moiety, which are often associated with diverse biological activities.

The specific biological targets of this compound have yet to be fully elucidated. However, similar compounds typically interact with various proteins, including enzymes and receptors, modulating their activity. The presence of fluorine and sulfur atoms may enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often measure the expression levels of apoptotic markers like p53 and caspase-3 .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 17b | HeLa | 2.41 | Apoptosis via caspase-3 cleavage |

Anti-inflammatory Activity

Compounds structurally similar to this compound have also demonstrated anti-inflammatory effects. For example, some derivatives have shown potent inhibition of prostaglandin synthesis in various in vitro systems .

Case Studies

- Study on Structural Analogues : A study investigated various analogues of cyclopropyl derivatives for their anticancer activities. The results indicated that modifications to the thiophene group significantly affected biological activity, suggesting that optimizing these structures could enhance therapeutic efficacy .

- Evaluation of Pharmacological Profiles : Another research effort focused on evaluating the pharmacological profiles of compounds similar to this compound. The study found that certain modifications led to improved selectivity and potency against specific cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Chemical Structure and Properties:

N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is characterized by a unique molecular structure that combines a cyclopropyl group, a fluorophenyl moiety, and a thiophene ring. This structure is significant for its biological activity, as it allows for interactions with various biological targets.

Synthesis and Derivatives:

Research has highlighted the synthesis of this compound and its derivatives, which are often explored for their bioactivity. The introduction of different substituents can modify the pharmacological profile, enhancing potency or selectivity against specific targets .

Pharmacological Applications

Anticancer Activity:

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclopropyl and thiophene-containing compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Analgesic Properties:

The compound's structural features suggest potential analgesic effects. Research into related compounds has demonstrated that modifications can lead to enhanced pain relief mechanisms, making this compound a candidate for further investigation in pain management therapies .

Antimicrobial Activity:

There is growing interest in the antimicrobial properties of thiophene-containing compounds. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity, which could be beneficial in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of N-cyclopropyl derivatives on human cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Analgesic Activity Assessment

In another investigation focusing on pain models, researchers explored the analgesic properties of related compounds. The findings suggested that compounds similar to this compound provided substantial pain relief in animal models, outperforming traditional analgesics like piroxicam .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution

The fluorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing fluorine.

-

Steric Effects : Substitution occurs preferentially at the para position relative to the amide chain due to steric hindrance from the cyclopropyl group.

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives.

-

Regioselectivity : Oxidation occurs at the sulfur atom without ring-opening due to the electron-rich thiophene system .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes EAS, though reactivity is moderated by the electron-withdrawing fluorine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Nitration at C4 | 3-(2-fluoro-4-nitrophenyl)propanamide derivative | 33% | |

| SO₃, H₂SO₄, 60°C | Sulfonation at C5 | Sulfonic acid derivative | 28% |

-

Directing Effects : Fluorine acts as a meta-director, but steric effects from the adjacent cyclopropyl group limit substitution to less hindered positions.

Reduction of Cyclopropyl Group

The cyclopropyl ring can undergo ring-opening under hydrogenation conditions.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, 80 psi, 80°C | Propylamine derivative | N-Propyl-3-(2-fluorophenyl)propanamide | 61% |

Photochemical Reactions

UV irradiation induces radical-mediated C–F bond cleavage in the fluorophenyl group.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), THF, 24 hr | 3-Phenylpropanamide + HF elimination byproduct | 44% |

Metabolic Pathways (Biotransformation)

In vitro studies with human liver microsomes reveal key metabolic steps:

| Enzyme | Reaction | Major Metabolite | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation | Nor-cyclopropyl derivative | |

| CYP2D6 | Hydroxylation at thiophene β-position | β-Hydroxythiophene conjugate |

Key Structural Insights Influencing Reactivity

-

Amide Group : Governs hydrolysis and hydrogen-bonding interactions.

-

Fluorophenyl Ring : Directs electrophilic substitution and stabilizes negative charge in intermediates.

-

Thiophene Ring : Prone to oxidation and electrophilic substitution due to π-electron density.

-

Cyclopropyl Group : Imparts steric strain, influencing regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.